molecular formula C10H6F3NOS B2388431 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one CAS No. 947499-50-5

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2388431
CAS No.: 947499-50-5
M. Wt: 245.22
InChI Key: OKVPXVLZNIAFPS-UHFFFAOYSA-N
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Description

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that features a cyanosulfanyl group and a trifluoromethyl-substituted phenyl ring. Compounds with these functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one typically involves the introduction of the cyanosulfanyl group and the trifluoromethylphenyl group onto an ethanone backbone. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using a suitable nucleophile to introduce the cyanosulfanyl group.

    Friedel-Crafts acylation: To attach the trifluoromethylphenyl group to the ethanone backbone.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The cyanosulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Alcohols.

    Substitution products: Depending on the nucleophile used, various substituted ethanones.

Scientific Research Applications

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique functional groups.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyanosulfanyl)-1-phenylethan-1-one: Lacks the trifluoromethyl group.

    1-[2-(Trifluoromethyl)phenyl]ethan-1-one: Lacks the cyanosulfanyl group.

Uniqueness

2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both the cyanosulfanyl and trifluoromethyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NOS/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-16-6-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVPXVLZNIAFPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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